4-(Isothiazol-5-yl)aniline
Overview
Description
4-(Isothiazol-5-yl)aniline is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the isothiazole nucleus, such as 4-(isothiazol-5-yl)aniline, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazoles, which include isothiazoles, have been found in many potent biologically active compounds . These compounds can influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiazoles, including isothiazoles, are found in many potent biologically active compounds . These compounds can have various effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, soil organic components can influence the adsorption mechanism of aniline, a compound structurally similar to this compound . Furthermore, isothiazolinones, which include isothiazoles, are known to pose ecotoxicological hazards, and their use is restricted by EU legislation due to their strong sensitizing properties, producing skin irritations and allergies .
Biochemical Analysis
Biochemical Properties
4-(Isothiazol-5-yl)aniline plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase (COX) and aldose reductase . These interactions are crucial as they can inhibit or activate the enzymes, thereby influencing biochemical pathways. For instance, the inhibition of cyclooxygenase by this compound can lead to anti-inflammatory effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce morphological changes in cells and impair cellular thiol reduction potential . Additionally, it has been noted to affect the activity of glutathione reductase in human liver cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cyclooxygenase results in the inhibition of this enzyme, which is essential for the conversion of arachidonic acid into prostaglandins . This inhibition is a key mechanism underlying its anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that isothiazole derivatives, including this compound, are stable in acidic media but may degrade under alkaline conditions . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which are crucial for the metabolism of aniline derivatives . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these proteins . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
Properties
IUPAC Name |
4-(1,2-thiazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIJGWGVSCJHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702394 | |
Record name | 4-(1,2-Thiazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904085-99-0 | |
Record name | 4-(1,2-Thiazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.